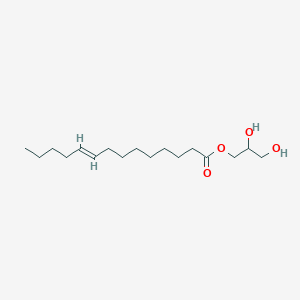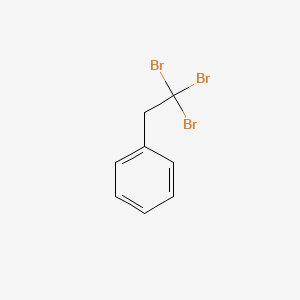![molecular formula C11H11F3O2 B15092702 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol CAS No. 164171-88-4](/img/structure/B15092702.png)
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanol moiety
Méthodes De Préparation
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted cyclobutanols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine hydrochloride: This compound shares the trifluoromethoxyphenyl group but differs in the cyclopropylmethanamine moiety, leading to different chemical and biological properties.
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one: Another compound with a trifluoromethoxy group, but with a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its cyclobutanol moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.
Propriétés
Numéro CAS |
164171-88-4 |
|---|---|
Formule moléculaire |
C11H11F3O2 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2 |
Clé InChI |
LWZGFNZGMSPOOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B15092621.png)
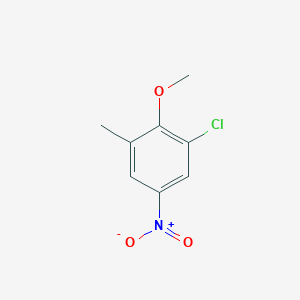

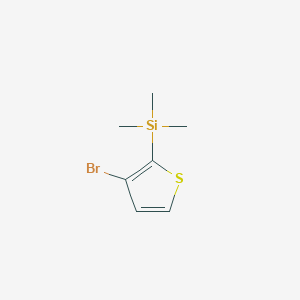
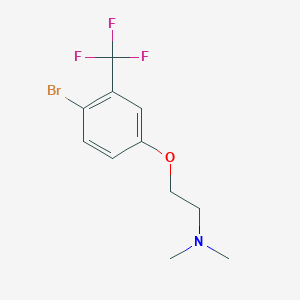

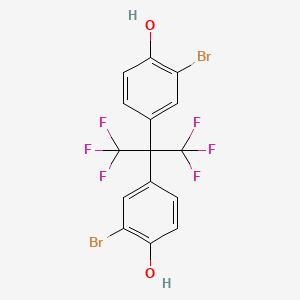
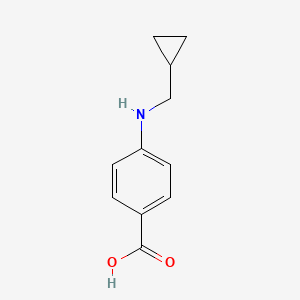
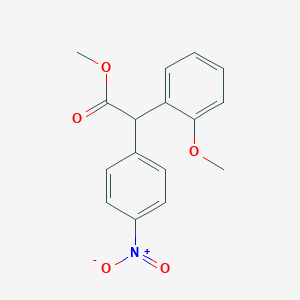
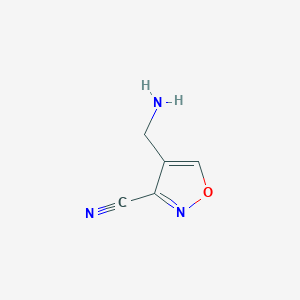
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
